

Application Note: Solid-Phase Extraction of Benzo(a)fluoranthene from Water Samples

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Compound of Interest

Compound Name: Benzo(A)fluoranthene

Cat. No.: B1221851

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Introduction

Benzo(a)fluoranthene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds formed from the incomplete combustion of organic materials.[1][2] PAHs are recognized as environmental pollutants, with some, including certain benzo-isomers, classified as probable human carcinogens.[2][3] Their presence in water sources is a significant concern, necessitating sensitive and reliable analytical methods for monitoring. Solid-phase extraction (SPE) has emerged as a preferred technique for the extraction and preconcentration of PAHs from water samples, offering advantages over traditional liquid-liquid extraction (LLE) by being faster, using smaller volumes of organic solvents, and being amenable to automation.[4][5][6] This application note details a robust SPE protocol for the isolation of **Benzo(a)fluoranthene** from water, based on EPA Method 8310, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detectors.[1][2]

Principle

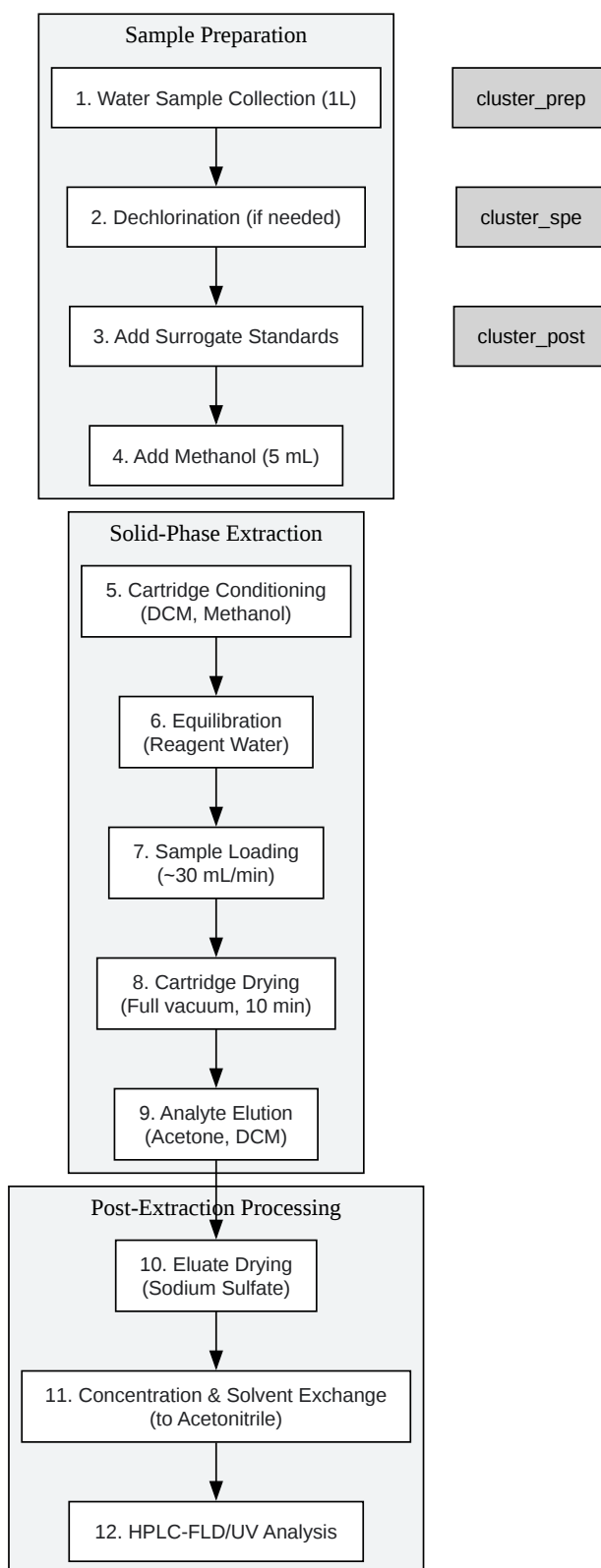
This method utilizes a C18 stationary phase, which retains nonpolar compounds like **Benzo(a)fluoranthene** from a polar aqueous matrix through hydrophobic interactions.[7] The water sample, after pH adjustment and the addition of a water-miscible organic solvent to enhance sorbent wetting, is passed through the conditioned C18 cartridge.[2] Interferences are then removed with a wash step, and the target analyte is eluted with a strong organic solvent. The eluate can then be concentrated and analyzed.

Quantitative Data Summary

The following table summarizes typical performance data for the SPE of PAHs, including **Benzo(a)fluoranthene**, from water using a C18 sorbent. It is important to note that recovery and detection limits can vary based on the specific water matrix, instrumentation, and laboratory conditions.

Parameter	Value	Source(s)
SPE Sorbent	C18 (Octadecyl-bonded silica)	[2] [6] [7]
Sample Volume	100 mL - 1 L	[6] [8] [9]
Elution Solvents	Dichloromethane (DCM) and Acetone/Acetonitrile	[2] [4] [10]
Typical Recovery	80 - 110% (for the PAH group)	[6]
Limit of Detection (LOD)	0.03 - 0.2 µg/L	[11] [12]
Limit of Quantification (LOQ)	0.05 - 1.0 µg/L	[11] [12]
Relative Standard Deviation (RSD)	< 10%	[1]

Experimental Workflow Diagram



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Caption: Workflow for the solid-phase extraction of **Benzo(a)fluoranthene**.

Detailed Experimental Protocol

This protocol is based on EPA Method 8310 for the analysis of PAHs in water.[\[2\]](#)

1. Materials and Reagents

- SPE Cartridges: 6 mL C18 cartridges (500 mg sorbent mass).
- Reagents: Dichloromethane (DCM), Methanol (MeOH), Acetone, Acetonitrile (ACN) - all HPLC grade or equivalent. Reagent water (HPLC grade). Anhydrous Sodium Sulfate.
- Apparatus: SPE vacuum manifold, vacuum pump, collection vials (40-50 mL), concentration apparatus (e.g., TurboVap or rotary evaporator), autosampler vials.

2. Sample Preparation

- If the water sample contains residual chlorine, dechlorinate by adding 50 mg of sodium sulfite per liter of sample.[\[2\]](#)
- For method validation and quality control, add surrogate and target analyte spiking solutions into the sample.
- To the 1 L water sample, add 5 mL of methanol and mix thoroughly.[\[2\]](#)[\[13\]](#) This helps to improve the wetting of the C18 sorbent.

3. SPE Cartridge Conditioning and Equilibration

- Place the C18 SPE cartridges on the vacuum manifold.
- Conditioning Step 1: Add 10 mL of DCM to the cartridge. Allow it to soak the sorbent for 1 minute, then draw it through to waste under a light vacuum.[\[2\]](#)
- Conditioning Step 2: Add 10 mL of methanol to the cartridge. Let it soak for 2 minutes, then draw it through, leaving a thin layer of methanol above the sorbent frit. Do not let the cartridge go dry.[\[2\]](#)[\[4\]](#)
- Equilibration: Add 20 mL of reagent water to the cartridge and draw it through, leaving approximately 1 cm of water above the frit.[\[2\]](#)[\[13\]](#) The cartridge must not be allowed to go dry

from this point until the sample is loaded.

4. Sample Loading

- Place the sample bottle on the SPE apparatus.
- Load the prepared water sample onto the conditioned cartridge at a controlled flow rate of approximately 30 mL/min.[2]
- After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes to remove residual water.[13]

5. Analyte Elution

- Place clean collection vials inside the manifold.
- Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge.[13] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.
- Repeat the elution step with two consecutive 10 mL aliquots of DCM.[13] Collect all eluates in the same vial.

6. Eluate Processing and Analysis

- Pass the combined eluate through a drying cartridge containing anhydrous sodium sulfate to remove any remaining water.[2]
- Concentrate the dried eluate to approximately 0.5-1.0 mL using a gentle stream of nitrogen at 40°C.[2]
- Perform a solvent exchange by adding 2 mL of acetonitrile and re-concentrating to a final volume of 1 mL.[2]
- Transfer the final extract to an autosampler vial for analysis by HPLC, typically with fluorescence detection for enhanced sensitivity, or a UV detector.[2][14]

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